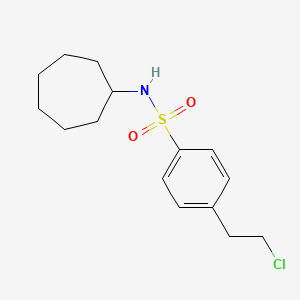
4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloroethyl group attached to a benzene ring, which is further substituted with a cycloheptyl group and a sulfonamide moiety
Vorbereitungsmethoden
The synthesis of 4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives, chloroethyl compounds, and cycloheptylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as thionyl chloride. The reaction is typically carried out at controlled temperatures to ensure the desired product formation.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to optimize the yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Analyse Chemischer Reaktionen
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical properties.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions include substituted sulfonamides and other derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, leading to the inhibition of their activity.
Pathways Involved: It affects various biochemical pathways, including those related to cell division and DNA replication, which can result in cytotoxic effects on cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide can be compared with other similar compounds, such as:
Mustard Gas Derivatives: Compounds like bis(2-chloroethyl)sulfide share structural similarities and exhibit similar chemical reactivity.
Sulfonamide Derivatives: Other sulfonamides with different substituents on the benzene ring can be compared in terms of their chemical properties and biological activities.
Uniqueness: The presence of the cycloheptyl group and the specific arrangement of functional groups make 4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide unique in its class, offering distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1018334-13-8 |
|---|---|
Molekularformel |
C15H22ClNO2S |
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO2S/c16-12-11-13-7-9-15(10-8-13)20(18,19)17-14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11-12H2 |
InChI-Schlüssel |
OYYATVFLILKWRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
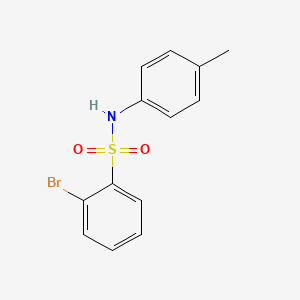
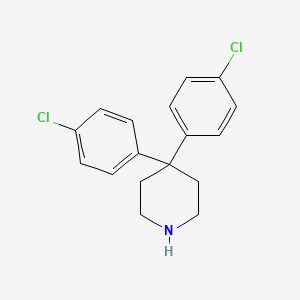

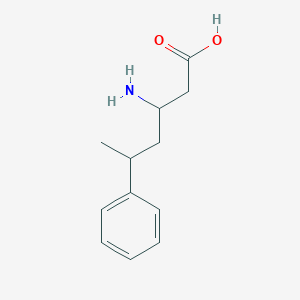
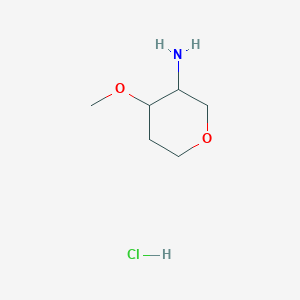
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
![(3E,6R)-6-[(1R,2R,3aS,3bS,7S,9aR,9bR,11aR)-2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12443170.png)
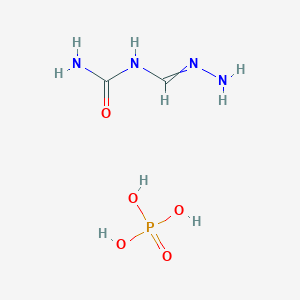
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12443174.png)
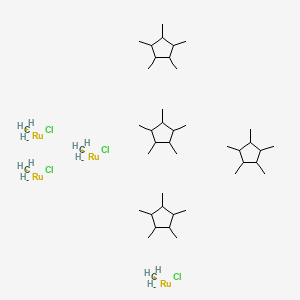
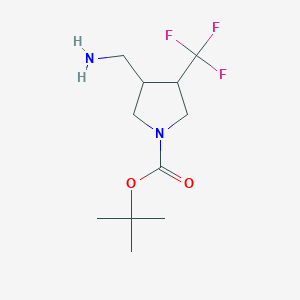
![2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde](/img/structure/B12443186.png)
![1-Boc-4-[(4-bromobenzylamino)methyl]piperidine](/img/structure/B12443191.png)
